Product packaging for 2-m-Tolylsulfanyl-ethylamine(Cat. No.:CAS No. 104863-93-6)

2-m-Tolylsulfanyl-ethylamine

Cat. No.: B3207749
CAS No.: 104863-93-6
M. Wt: 167.27 g/mol
InChI Key: WFVAXOJKXQAWAS-UHFFFAOYSA-N
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Description

2-m-Tolylsulfanyl-ethylamine (CAS 104863-93-6) is an organic compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . This molecule features an ethanamine chain linked via a thioether group to a meta-methylphenyl ring, making it a valuable building block in organic and medicinal chemistry research . This compound serves as a versatile intermediate in research applications, particularly in the synthesis of more complex molecules. Its structure, containing both an amine and a sulfanyl group, allows it to be functionalized for various purposes. Research into novel therapeutic agents has utilized structurally similar compounds in the development of inhibitors for fatty acid biosynthesis, a key pathway in parasites like Plasmodium falciparum , which causes malaria . In such contexts, these scaffolds are investigated for their potential multi-stage inhibitory activity, targeting both liver and blood stages of the parasite's life cycle . As a research chemical, this compound is a solid for use in laboratory settings. Researchers can employ it in exploration of new chemical entities, method development in automated synthesis platforms, and other investigative studies . Proper laboratory safety procedures should always be followed when handling this material. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NS B3207749 2-m-Tolylsulfanyl-ethylamine CAS No. 104863-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVAXOJKXQAWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 M Tolylsulfanyl Ethylamine

Classical Synthetic Routes to 2-m-Tolylsulfanyl-ethylamine

Traditional synthetic strategies for compounds like this compound rely on well-established reactions that build the molecule step-by-step, focusing on the formation of key C-S and C-N bonds.

Nucleophilic Substitution Strategies for C-S and C-N Bond Formation

Nucleophilic substitution is a cornerstone for the synthesis of this compound, enabling the formation of both the thioether and the amine functionalities through distinct pathways.

C-S Bond Formation: The most direct method for creating the aryl thioether bond is through the S-alkylation of m-thiocresol. In this SN2 reaction, the sulfur atom of m-thiocresol, typically deprotonated by a base to form the more nucleophilic thiolate, attacks an electrophilic two-carbon synthon carrying a leaving group. chemistrysteps.comyoutube.com Common electrophiles include 2-haloethylamines (e.g., 2-chloroethylamine (B1212225) or 2-bromoethylamine) or their N-protected derivatives. The use of a base such as sodium hydroxide (B78521) or potassium carbonate is crucial for generating the thiolate anion in situ. nih.gov

An alternative precursor is ethylene (B1197577) oxide. The reaction of m-thiocresol with ethylene oxide under basic conditions opens the epoxide ring to form 2-(m-tolylsulfanyl)ethanol. This intermediate alcohol can then be converted into the target amine.

C-N Bond Formation: If the C-S bond is formed first using a precursor like 2-chloroethyl m-tolyl sulfide (B99878), the amine can be introduced via nucleophilic substitution. A common approach is the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia (B1221849) surrogate. The phthalimide anion displaces the chloride, and subsequent hydrolysis or hydrazinolysis liberates the primary amine, yielding this compound. Another method involves the use of sodium azide (B81097) to form an alkyl azide, which is then reduced to the primary amine.

Reaction TypeNucleophileElectrophileKey ConditionsBond Formed
S-Alkylationm-Thiocresolate2-ChloroethylamineBasic (e.g., K₂CO₃, NaOH)C-S
Epoxide Openingm-ThiocresolateEthylene OxideBasic or Acidic CatalystC-S
Gabriel SynthesisPotassium Phthalimide2-Chloroethyl m-tolyl sulfideFollowed by hydrolysisC-N
Azide SubstitutionSodium Azide2-Chloroethyl m-tolyl sulfideFollowed by reductionC-N

Reduction-Based Approaches for Amine Functionality Introduction

Reduction reactions offer a powerful method for installing the amine group onto a pre-existing carbon skeleton containing the m-tolylsulfanyl moiety. This approach typically involves the reduction of a nitrogen-containing functional group at the appropriate position.

A key intermediate for this strategy is 2-(m-tolylsulfanyl)acetonitrile, which can be prepared by the reaction of m-thiocresol with chloroacetonitrile. The nitrile group can then be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. osti.govlibretexts.org Catalytic hydrogenation often employs catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

Another viable precursor is a nitro compound, such as 1-(2-nitroethylthio)-3-methylbenzene. The reduction of the nitro group to an amine is a common transformation, which can be achieved using various methods, including catalytic hydrogenation or metal-acid systems like tin and hydrochloric acid.

Precursor Functional GroupReducing Agent(s)ConditionsProduct Functional Group
Nitrile (-CN)LiAlH₄, BH₃Aprotic solvent (e.g., THF, ether)Primary Amine (-CH₂NH₂)
Nitrile (-CN)H₂ with Raney Ni, Pd/C, or PtO₂Pressurized H₂ atmospherePrimary Amine (-CH₂NH₂)
Nitro (-NO₂)H₂ with Pd/C, PtO₂Pressurized H₂ atmospherePrimary Amine (-NH₂)
Azide (-N₃)LiAlH₄, H₂/Pd-CAprotic solvent or H₂ atmospherePrimary Amine (-NH₂)

Multicomponent Reaction Sequences for this compound Synthesis

While a single multicomponent reaction (MCR) for the direct synthesis of this compound is not commonly documented, MCRs can be employed to rapidly assemble key precursors. nih.gov For instance, a variation of the Strecker synthesis could be envisioned. nih.gov This might involve the reaction of (m-tolylsulfanyl)acetaldehyde, ammonia, and a cyanide source (e.g., KCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile would yield the corresponding amino acid, which could then be decarboxylated to provide the target amine, although this is a more circuitous route.

More practically, MCRs are valuable for creating diverse molecular scaffolds from which the target compound could be derived. researchgate.net For example, reactions combining thiols, amines, and other components can generate complex molecules that might be chemically modified in subsequent steps to yield the desired this compound structure. nih.govacs.orgorganic-chemistry.org

Novel and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These principles are applicable to the synthesis of this compound, particularly in the formation of the C-S bond and the choice of reaction media.

Catalytic Methods for Selective Synthesis of this compound

Catalysis offers significant advantages by enabling reactions under milder conditions, with lower waste and higher selectivity. For the crucial C-S bond formation, transition metal catalysis is a prominent strategy. Copper- and palladium-catalyzed cross-coupling reactions are widely used for forming aryl thioether bonds. nih.gov

A copper-catalyzed coupling, often referred to as an Ullmann-type reaction, can form the C-S bond between m-bromotoluene or m-iodotoluene and a protected amino-thiol like N-acetylcysteamine. uu.nl The use of a simple and inexpensive copper(I) salt, sometimes in the absence of a specialized ligand, can make this process highly efficient. uu.nlorganic-chemistry.org Palladium-catalyzed reactions, while also effective, are another powerful tool for C-S bond formation. nih.gov These catalytic systems often exhibit high functional group tolerance, allowing for more complex substrates to be used directly.

Environmentally Benign Reaction Conditions and Solvent Systems

A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. whiterose.ac.uk For the synthesis of aryl thioethers, reactions in greener solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) have been developed. researchgate.netmdpi.com Aqueous two-phase systems, for example, can facilitate the reaction and simplify product separation. bohrium.com

Solvent-free, or "neat," reaction conditions represent another green approach, where the reactants are mixed without a solvent, often with heating or microwave irradiation to facilitate the reaction. organic-chemistry.org This minimizes solvent waste, a major contributor to the environmental impact of chemical processes. whiterose.ac.uk The use of recyclable catalysts and reagents further enhances the sustainability of the synthesis. benthamscience.com

Green Chemistry PrincipleApplication in SynthesisExampleBenefit
CatalysisC-S bond formationCuI/L-proline catalyzed coupling of an aryl halide and a thiol. bohrium.comLower energy consumption, higher atom economy, milder conditions.
Alternative SolventsNucleophilic substitutionPerforming S-alkylation in water or an ethanol/water mixture. researchgate.netReduced toxicity and environmental impact, easier workup.
Solvent-Free ReactionsOxidative couplingReacting amines with elemental sulfur without solvent. organic-chemistry.orgElimination of solvent waste, potential for higher reaction rates.
Atom EconomyMulticomponent reactionsOne-pot synthesis of precursors.Fewer synthetic steps, reduced waste generation.

Flow Chemistry Applications in this compound Production

While specific literature detailing the production of this compound using flow chemistry is not extensively available, the principles of continuous-flow synthesis are highly applicable to the reactions involved in its formation, primarily the S-alkylation of m-thiocresol. Flow chemistry offers numerous advantages over traditional batch processing that could lead to a more efficient, safer, and scalable synthesis of this compound.

The reaction to form the thioether bond is typically a nucleophilic substitution between a thiolate and an alkyl halide. These reactions can be exothermic and require precise control of stoichiometry and temperature to minimize side products. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for excellent temperature control and rapid mixing of reagents. This precise control can lead to higher yields, improved product purity, and enhanced safety, particularly when handling reactive intermediates.

Key Advantages of Flow Chemistry for this compound Synthesis:

FeatureAdvantage in Synthesis
Enhanced Heat Transfer Allows for precise temperature control of the potentially exothermic S-alkylation reaction, minimizing byproduct formation.
Improved Mass Transfer Ensures rapid and efficient mixing of the m-thiocresol and 2-haloethylamine streams, leading to more uniform reaction conditions and higher conversion rates.
Increased Safety The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing the risks associated with handling reactive intermediates.
Scalability Production can be scaled up by extending the operation time or by using multiple reactors in parallel ("scaling out") without the need for re-optimization of reaction conditions.
Automation Flow systems can be readily automated, allowing for continuous production with minimal manual intervention and improved reproducibility.

A hypothetical flow setup for the synthesis of this compound would involve pumping a solution of m-thiocresol and a base (to form the thiolate in situ) through one channel, and a solution of a 2-haloethylamine through another. These streams would converge in a T-mixer before entering a heated or cooled reactor coil where the reaction would proceed for a defined residence time. The product stream could then be collected or directed to an in-line purification module.

Precursor Molecules and Starting Materials for this compound

The structure of this compound logically dissects into two primary precursor molecules: a nucleophilic sulfur component derived from m-thiocresol and an electrophilic two-carbon amine component, typically a 2-haloethylamine or a synthetic equivalent.

m-Thiocresol (3-methylbenzenethiol) is the key starting material that provides the m-tolylsulfanyl moiety. A common and practical laboratory synthesis of m-thiocresol starts from m-toluidine (B57737). nih.gov The process involves the diazotization of m-toluidine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-4 °C) to form the corresponding diazonium salt. This intermediate is then reacted with a solution of potassium ethyl xanthate. The resulting m-tolyl ethyl xanthate is subsequently hydrolyzed under basic conditions, typically using potassium hydroxide in ethanol, followed by acidification to yield m-thiocresol. nih.gov

Functionalization of m-Thiocresol: The primary functionalization of m-thiocresol in the context of synthesizing the target molecule is its S-alkylation. The thiol group (-SH) is acidic and can be deprotonated by a base to form the highly nucleophilic m-thiocresolate anion. This anion readily reacts with suitable electrophiles. Other functionalization reactions of m-thiocresol include oxidation of the thiol to form a disulfide or further to sulfonic acids, and electrophilic substitution on the aromatic ring, although the latter is less common in this specific synthetic route.

The 2-aminoethyl portion of the target molecule is typically introduced using a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine (B90993). These compounds are commonly used as their hydrochloride or hydrobromide salts to improve stability.

Preparation of 2-Haloethylamine Salts: A prevalent method for the synthesis of 2-haloethylamine salts is the reaction of ethanolamine (B43304) with a halogenating agent.

2-Chloroethylamine hydrochloride is often prepared by reacting ethanolamine with thionyl chloride (SOCl₂) or by passing hydrogen chloride gas through ethanolamine. scispace.comnbinno.com The reaction with thionyl chloride is a common laboratory and industrial method. jmaterenvironsci.com

2-Bromoethylamine hydrobromide can be synthesized by treating ethanolamine with hydrobromic acid, often in a concentrated aqueous solution. orgsyn.org This reaction proceeds by the protonation of the hydroxyl group, followed by nucleophilic substitution by the bromide ion.

Reactivity: 2-Haloethylamines are bifunctional molecules. The primary amine is a nucleophile, while the carbon bearing the halogen is an electrophile. In the synthesis of this compound, the electrophilic character is exploited. The m-thiocresolate anion acts as a nucleophile, attacking the carbon atom bonded to the halogen and displacing the halide ion in a nucleophilic substitution reaction.

Aziridine (B145994) as an Equivalent: Aziridine can also serve as a 2-aminoethyl equivalent. In the presence of a nucleophile like m-thiocresol, the strained three-membered ring of aziridine can undergo regioselective ring-opening. nih.gov This reaction is typically catalyzed by an acid or a base. The thiol attacks one of the carbon atoms of the aziridine ring, leading to the formation of the C-S bond and protonation of the nitrogen, yielding the desired product after workup.

In the synthesis of analogs of this compound, particularly in multi-step syntheses or when other functional groups are present, the use of protecting groups is common to prevent unwanted side reactions. This leads to the formation of key intermediates.

A frequent strategy involves the protection of the amine functionality of the 2-haloethylamine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Intermediates such as tert-butyl N-(2-bromoethyl)carbamate and tert-butyl N-(2-chloroethyl)carbamate are commercially available or can be synthesized by reacting 2-bromoethylamine or 2-chloroethylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comnih.gov

The use of these N-protected intermediates offers several advantages:

It prevents the amine from acting as a competing nucleophile and reacting with another molecule of the 2-haloethylamine, which would lead to dimerization or polymerization.

It improves the solubility of the reagent in organic solvents.

The Boc group can be easily removed under acidic conditions after the S-alkylation step is complete to yield the final primary amine.

Therefore, a common intermediate in the synthesis of this compound and its analogs is the N-Boc protected version, tert-butyl N-(2-(m-tolylthio)ethyl)carbamate .

Synthetic Route via N-Boc Intermediate:

Protection: 2-Bromoethylamine hydrobromide is reacted with di-tert-butyl dicarbonate and a base (e.g., sodium hydroxide) to form tert-butyl N-(2-bromoethyl)carbamate. google.com

S-Alkylation: m-Thiocresol is deprotonated with a base like sodium hydride or potassium carbonate, and the resulting thiolate is reacted with tert-butyl N-(2-bromoethyl)carbamate to form tert-butyl N-(2-(m-tolylthio)ethyl)carbamate.

Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the final product, this compound.

Mechanistic Investigations of this compound Formation

The formation of this compound from m-thiocresol and a 2-haloethylamine proceeds through a nucleophilic substitution reaction. The most probable mechanism is a bimolecular nucleophilic substitution (Sₙ2).

The key steps of the Sₙ2 mechanism are:

Deprotonation of the Thiol: In the first step, a base removes the acidic proton from the sulfhydryl group of m-thiocresol to generate the m-toluenethiolate anion. Thiolates are excellent nucleophiles due to the high polarizability and the negative charge on the sulfur atom. nih.gov

CH₃C₆H₄SH + Base ⇌ CH₃C₆H₄S⁻ + Base-H⁺

Nucleophilic Attack: The m-toluenethiolate anion then acts as a nucleophile and attacks the electrophilic carbon atom of the 2-haloethylamine (the one bonded to the halogen). This attack occurs from the backside relative to the leaving group (the halide ion).

Transition State: The reaction proceeds through a single, high-energy transition state where the sulfur-carbon bond is partially formed, and the carbon-halogen bond is partially broken.

Product Formation: The halide ion is expelled as a leaving group, and the new carbon-sulfur bond is fully formed, resulting in the final product. The reaction occurs with an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for the achiral 2-haloethylamine.

For a concerted Sₙ2 reaction, the entire process occurs in a single step. Therefore, this single step—the nucleophilic attack of the thiolate on the alkyl halide—is the rate-determining step of the reaction.

The rate of this bimolecular reaction is dependent on the concentration of both the nucleophile (m-toluenethiolate) and the electrophile (2-haloethylamine). The rate law can be expressed as:

Rate = k[CH₃C₆H₄S⁻][XCH₂CH₂NH₂]

Where:

k is the rate constant.

[CH₃C₆H₄S⁻] is the concentration of the m-toluenethiolate.

[XCH₂CH₂NH₂] is the concentration of the 2-haloethylamine (X = Cl, Br).

Several factors influence the rate of this determining step:

FactorInfluence on Reaction Rate
Nucleophilicity of the Thiolate The more nucleophilic the thiolate, the faster the reaction. The nucleophilicity is influenced by the solvent and the electronic properties of the aryl group.
Nature of the Leaving Group The reaction rate depends on the ability of the leaving group to depart. Iodide is a better leaving group than bromide, which is better than chloride (I⁻ > Br⁻ > Cl⁻). Therefore, using 2-bromoethylamine would result in a faster reaction than 2-chloroethylamine under identical conditions.
Solvent Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it more available to react.
Steric Hindrance The reaction is sensitive to steric hindrance at the electrophilic carbon. Since the electrophile is a primary alkyl halide, steric hindrance is minimal, favoring the Sₙ2 pathway.

Transition State Analysis in C-S and C-N Coupling Reactions

The formation of the critical C–S and C–N bonds in the synthesis of this compound proceeds through distinct transition states, the nature of which is dependent on the chosen synthetic methodology.

In the case of Ullmann-type C–S coupling reactions , which are copper-catalyzed, the mechanism is thought to involve oxidative addition and reductive elimination steps. A proposed catalytic cycle involves the formation of a copper(I)-thiolate species from m-thiocresol and a Cu(I) salt. This species then undergoes oxidative addition with an aryl halide (e.g., 3-bromotoluene). This step is often rate-determining and involves a transition state where the C–X bond of the aryl halide is breaking while new Cu–C and Cu–X bonds are forming, leading to a Cu(III) intermediate. The subsequent reductive elimination from this Cu(III) complex forms the C–S bond and regenerates the Cu(I) catalyst. The transition state for the reductive elimination involves the concerted breaking of the Cu–C and Cu–S bonds and the formation of the C–S bond. researchgate.netwikipedia.orgorganic-chemistry.org

For palladium-catalyzed Buchwald-Hartwig C–S coupling , the catalytic cycle also proceeds via oxidative addition and reductive elimination. The active Pd(0) catalyst undergoes oxidative addition with the m-tolyl halide to form a Pd(II) complex. Following ligand exchange with the thiolate, the key C–S bond-forming step is the reductive elimination from the Pd(II)-aryl-thiolate complex. The transition state for this step involves the simultaneous breaking of the Pd–C and Pd–S bonds and the formation of the C–S bond. The geometry and energy of this transition state are significantly influenced by the steric and electronic properties of the phosphine (B1218219) ligands on the palladium center. nih.govlibretexts.orgrug.nlwikipedia.org

When the synthesis involves the ring-opening of aziridine with m-thiocresol, the reaction proceeds via a nucleophilic substitution mechanism. Under basic conditions, the deprotonated thiolate acts as the nucleophile. The transition state involves the attack of the sulfur nucleophile on one of the carbon atoms of the aziridine ring, leading to simultaneous C–S bond formation and C–N bond cleavage of the strained three-membered ring. This is typically an S(_N)2-type transition state, characterized by a trigonal bipyramidal geometry at the carbon atom being attacked. The reaction is highly regioselective, with the nucleophile generally attacking the less substituted carbon atom of the aziridine ring. nih.govresearchgate.netnih.gov

Table 1: Comparison of Transition State Characteristics in C-S Bond Formation

Reaction Type Catalyst Key Intermediate Transition State Features
Ullmann Condensation Copper Cu(III) Oxidative addition of aryl halide to a Cu(I)-thiolate complex.
Buchwald-Hartwig Coupling Palladium Pd(II) Reductive elimination from a Pd(II)-aryl-thiolate complex.
Aziridine Ring-Opening Base/Acid - S(_N)2-type attack of thiolate on an aziridine carbon.

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity in the synthesis of this compound is primarily determined by the choice of starting materials. When using m-thiocresol as a precursor, the "meta" substitution pattern of the tolyl group is already established, and the subsequent reaction to form the thioether will exclusively yield the desired 3-substituted product.

If the synthesis were to start from a disubstituted benzene (B151609) ring in a nucleophilic aromatic substitution (S(_N)Ar) reaction, the regioselectivity would be governed by the directing effects of the substituents already present on the ring. For S(_N)Ar, electron-withdrawing groups are required to activate the ring, and the incoming nucleophile will typically displace a leaving group located at a position ortho or para to the activating group. stackexchange.com However, for the synthesis of this compound, direct arylation of a thiol is more common, which circumvents these regioselectivity issues.

In the context of the ring-opening of a substituted aziridine, regioselectivity becomes a significant consideration. The nucleophilic attack of the m-toluenethiolate can occur at either of the two carbon atoms of the aziridine ring. Generally, in base-catalyzed or neutral conditions, the reaction follows an S(_N)2 mechanism, and the nucleophile will preferentially attack the less sterically hindered carbon atom. nih.govresearchgate.net This provides excellent regiochemical control.

Stereochemical control is not a factor concerning the aromatic portion of this compound. However, if a chiral center were introduced into the ethylamine (B1201723) backbone, for example by using a chiral, substituted aziridine as a precursor, the stereochemistry of the product would be of importance. The ring-opening of a chiral aziridine with a thiol via an S(_N)2 mechanism proceeds with inversion of configuration at the carbon atom that is attacked. researchgate.net This allows for the stereospecific synthesis of enantiomerically pure 2-arylsulfanylethylamines, provided a stereochemically defined aziridine precursor is used. For the parent, unsubstituted this compound, which is achiral, stereochemical considerations are not applicable.

Table 2: Factors Influencing Regioselectivity and Stereochemistry

Synthetic Approach Key Factor for Regioselectivity Key Factor for Stereochemistry
Nucleophilic substitution with m-thiocresol Pre-defined substitution on the aromatic ring of m-thiocresol. Not applicable for the synthesis of the achiral target molecule.
Cross-coupling with m-tolyl halide Pre-defined substitution on the aromatic ring of the halide. Not applicable for the synthesis of the achiral target molecule.
Aziridine ring-opening Steric hindrance at the aziridine carbons (S(_N)2 attack at the less substituted carbon). Inversion of configuration if a chiral aziridine is used (S(_N)2 mechanism).

Advanced Structural Characterization and Spectroscopic Analysis of 2 M Tolylsulfanyl Ethylamine

High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure and Conformation

The molecular structure and conformational dynamics of 2-m-Tolylsulfanyl-ethylamine can be thoroughly investigated using a combination of high-resolution spectroscopic techniques. These methods provide detailed insights into the connectivity of atoms, the nature of chemical bonds, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In a ¹H NMR spectrum, the protons of the ethylamine (B1201723) moiety would be expected to show distinct signals. The two protons of the methylene (B1212753) group adjacent to the sulfur atom (-S-CH₂-) would likely appear as a triplet, coupled to the neighboring methylene group. The methylene protons adjacent to the amine group (-CH₂-NH₂) would also be expected to present as a triplet. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The aromatic protons on the meta-substituted tolyl group would exhibit complex splitting patterns in the aromatic region of the spectrum. The methyl protons (-CH₃) of the tolyl group would likely appear as a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This would include signals for the two methylene carbons, the carbons of the aromatic ring, and the methyl carbon. The chemical shifts of these carbons provide information about their electronic environment. For instance, the carbon atom bonded to the electronegative sulfur atom would be shifted downfield.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
-S-CH ₂- 2.8 - 3.2 Triplet
-CH ₂-NH₂ 2.6 - 3.0 Triplet
-NH 1.5 - 2.5 Broad Singlet
Aromatic-H 6.9 - 7.3 Multiplet

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-S-C H₂- 35 - 45
-C H₂-NH₂ 40 - 50
Aromatic C -S 135 - 145
Aromatic C -CH₃ 130 - 140
Other Aromatic C 120 - 130

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and can also be sensitive to intermolecular interactions such as hydrogen bonding.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. The N-H bending vibration would likely be found near 1600 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, which is typically weak, would be expected in the 600-800 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. nih.gov In the case of this compound, Raman spectroscopy would be effective in identifying the C-S bond and the vibrations of the aromatic ring. Changes in the position and shape of the N-H stretching bands in both IR and Raman spectra can provide evidence for hydrogen bonding in the solid state or in concentrated solutions.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
-NH₂ N-H Stretch 3300 - 3500
Aromatic/Aliphatic C-H C-H Stretch 2850 - 3100
-NH₂ N-H Bend 1580 - 1650
Aromatic C=C C=C Stretch 1450 - 1600
-CH₂- C-H Bend 1440 - 1480

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. For this compound, MS would be used to confirm its molecular weight and to obtain structural information through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often predictable and can be used to deduce the structure of the original molecule.

Common fragmentation pathways for this compound would likely involve cleavage of the C-C and C-S bonds. For example, cleavage of the bond between the two methylene groups could lead to the formation of a [CH₂NH₂]⁺ fragment. Another likely fragmentation would be the cleavage of the C-S bond, resulting in fragments corresponding to the tolylthio group and the ethylamine group. High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
167 [C₉H₁₃NS]⁺ (Molecular Ion)
137 [C₈H₉S]⁺
123 [C₇H₇S]⁺
91 [C₇H₇]⁺
44 [C₂H₆N]⁺

X-ray Crystallography Studies of this compound and its Co-crystals

Solid-State Molecular Conformation and Packing Arrangements

An X-ray crystallographic study of this compound would reveal its preferred conformation in the solid state. This would include the torsional angles around the C-S and C-C bonds, which would define the spatial relationship between the tolyl group and the ethylamine side chain.

Hydrogen Bonding Networks and Crystal Lattice Interactions

The primary amine group of this compound is capable of acting as both a hydrogen bond donor and acceptor. In the solid state, it is highly likely that these amine groups would form intermolecular hydrogen bonds with neighboring molecules. nih.gov These hydrogen bonds could involve the nitrogen atom of one molecule acting as a hydrogen bond acceptor for the N-H protons of another molecule, leading to the formation of chains or more complex three-dimensional networks.

Co-crystallization with Co-formers for Supramolecular Assembly Research

Co-crystallization is a powerful technique in crystal engineering that involves combining a target molecule, in this case, this compound, with a selected co-former in a specific stoichiometric ratio to form a new crystalline solid. This approach is instrumental in modifying the physicochemical properties of a compound and in studying non-covalent interactions, which are the bedrock of supramolecular chemistry.

The molecular structure of this compound, featuring a primary amine group and a thioether linkage, offers multiple sites for hydrogen bonding and other non-covalent interactions. The primary amine group can act as a hydrogen bond donor, while the sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. These features make it a suitable candidate for forming co-crystals with a variety of co-formers.

Potential co-formers for this compound could include molecules with complementary functional groups, such as carboxylic acids, phenols, or other molecules capable of forming robust supramolecular synthons. The selection of a co-former is a critical step and is often guided by the principles of hydrogen bonding and crystal engineering. For instance, dicarboxylic acids could interact with two molecules of this compound, leading to the formation of extended one-dimensional chains or more complex three-dimensional networks.

Table 1: Potential Co-formers for this compound and Expected Supramolecular Synthons

Co-former Functional Group Potential Supramolecular Synthon
Benzoic AcidCarboxylic AcidAmine-Carboxylic Acid (Salt or Hydrogen Bond)
4-Hydroxybenzoic AcidCarboxylic Acid, PhenolAmine-Carboxylic Acid, Amine-Phenol
Adipic AcidDicarboxylic AcidFormation of extended chains via Amine-Carboxylic Acid interactions
ResorcinolPhenolAmine-Phenol Hydrogen Bonding

The resulting co-crystals would be of significant interest for research into supramolecular assembly. Analysis of their crystal structures would provide valuable insights into the hierarchy of non-covalent interactions and how they direct the formation of specific, predictable patterns in the solid state.

Computational Chemistry and Theoretical Studies of this compound

Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of molecules like this compound at the atomic and electronic levels. Theoretical studies can predict and explain a wide range of molecular characteristics, from electronic structure and reactivity to conformational preferences and behavior in different environments.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules. For this compound, these calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and various reactivity descriptors.

DFT methods, with their balance of accuracy and computational cost, are well-suited for calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Other important reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters, derived from the molecular orbital energies, offer quantitative measures of a molecule's tendency to donate or accept electrons, providing a theoretical framework for understanding its potential chemical transformations.

Table 2: Hypothetical Reactivity Descriptors for this compound Calculated using DFT

Descriptor Definition Predicted Significance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons; likely localized on the sulfur and nitrogen atoms.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons; likely distributed over the aromatic ring.
HOMO-LUMO GapEnergy difference between HOMO and LUMOReflects chemical reactivity and stability.
Ionization PotentialEnergy required to remove an electronQuantifies the ease of oxidation.
Electron AffinityEnergy released upon gaining an electronQuantifies the ease of reduction.
ElectronegativityTendency to attract electronsProvides insight into its overall electronic character.
Chemical HardnessResistance to change in electron distributionCorrelates with the HOMO-LUMO gap and indicates stability.

These theoretical calculations would be invaluable for rationalizing the observed chemical behavior of this compound and for predicting its reactivity in various chemical environments.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethylamine and tolylsulfanyl groups in this compound allows the molecule to adopt various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational landscape is crucial as it can significantly influence the molecule's physical and biological properties.

Potential energy surface (PES) mapping is a computational technique used to explore the conformational space of a molecule. By systematically varying key dihedral angles, a PES can be generated that shows the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them.

For this compound, key dihedral angles to explore would include those around the C-S and C-C bonds of the ethylamine chain. The PES would likely reveal several low-energy conformers, and the energy barriers between them would provide information about the flexibility of the molecule. This information is critical for understanding how the molecule might interact with other molecules or biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their movements and interactions.

For this compound, MD simulations can be used to study its dynamic behavior in various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time.

Reactivity and Chemical Transformations of 2 M Tolylsulfanyl Ethylamine

Reactions at the Amine Functionality of 2-m-Tolylsulfanyl-ethylamine

The primary amine group in this compound is a nucleophilic center, making it susceptible to reactions with a wide array of electrophiles. This reactivity is fundamental to the construction of more complex molecular architectures.

The nucleophilic primary amine of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic organic chemistry for creating robust C-N and S-N bonds.

Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct, yields N-acylated derivatives. For instance, the reaction with acetyl chloride would produce N-[2-(m-tolylsulfanyl)ethyl]acetamide. The reaction typically proceeds smoothly under mild conditions.

Sulfonylation: Similarly, sulfonamides are synthesized by treating this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. These reactions are also conducted in the presence of a base. Sulfonamides are a significant class of compounds, often explored for their potential biological activities. The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.

The conditions for these transformations can be tailored based on the specific reagents used, but generally involve standard protocols for amide and sulfonamide synthesis.

Table 1: Representative Acylation and Sulfonylation Reactions

TransformationReagentBaseTypical SolventProduct Class
AcylationAcetyl ChlorideTriethylamineDichloromethane (DCM)Amide
AcylationBenzoyl ChloridePyridineTetrahydrofuran (THF)Amide
Sulfonylationp-Toluenesulfonyl ChloridePyridineDichloromethane (DCM)Sulfonamide
SulfonylationMethanesulfonyl ChlorideTriethylamineEthyl AcetateSulfonamide

The synthesis of secondary and tertiary amines from this compound can be achieved through various alkylation and arylation methods.

Alkylation: Direct alkylation with alkyl halides can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled and widely used method is reductive amination . This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly efficient for producing mono- or di-alkylated amines.

Arylation: The formation of an N-aryl bond typically requires transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the amine with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a suitable base. This strategy provides a powerful route to N-aryl-2-(m-tolylsulfanyl)ethylamine derivatives.

Table 2: Common Methods for N-Alkylation and N-Arylation

Reaction TypeElectrophileReagents/CatalystTypical SolventProduct
Reductive AminationAldehyde (e.g., Benzaldehyde)NaBH(OAc)₃Dichloroethane (DCE)Secondary Amine
Reductive AminationKetone (e.g., Acetone)NaBH₃CNMethanolSecondary Amine
Buchwald-Hartwig AminationAryl BromidePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Toluene (B28343)Aryl Amine

The ethylamine (B1201723) portion of the molecule, particularly when attached to an aromatic system (even through the sulfur linkage), can participate in intramolecular cyclization reactions to form heterocyclic structures. Two notable examples are the Pictet-Spengler and Bischler-Napieralski reactions, which lead to the formation of tetrahydroisoquinolines and dihydroisoquinolines, respectively. While these reactions classically involve a β-phenethylamine, the underlying principle of intramolecular electrophilic aromatic substitution could potentially be applied, although the tolylsulfanyl group's influence on the aromatic ring's reactivity would be a key factor.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The reaction proceeds via an iminium ion intermediate that is attacked by the electron-rich aromatic ring. For this to occur with this compound, the cyclization would have to happen on the tolyl ring, which is activated by the sulfur atom.

Bischler-Napieralski Reaction: This reaction is a method for synthesizing dihydroisoquinolines. It involves the intramolecular cyclodehydration of an N-acylated β-arylethylamine using a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). mdpi.commasterorganicchemistry.comnih.gov The reaction forms a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. mdpi.com The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. mdpi.com

Transformations Involving the Tolylsulfanyl Moiety

The sulfur atom in the tolylsulfanyl group is amenable to oxidation, and the carbon-sulfur bond can be cleaved under specific reductive conditions.

The thioether linkage in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. chemrxiv.org The extent of oxidation is controlled by the choice of oxidant and the reaction conditions, particularly the stoichiometry of the oxidizing agent.

Sulfoxide Formation: Oxidation to the sulfoxide, 2-(m-tolylsulfinyl)ethylamine, can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this selective transformation include hydrogen peroxide (H₂O₂) in solvents like acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. baranlab.orgwikipedia.org

Sulfone Formation: Further oxidation to the sulfone, 2-(m-tolylsulfonyl)ethylamine, requires stronger conditions or an excess of the oxidizing agent (typically two or more equivalents). Reagents like m-CPBA at room temperature or hydrogen peroxide with a suitable catalyst can effectively drive the reaction to completion. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com A patent for a related compound, 2-(methylthio)ethylamine, describes its oxidation to the corresponding sulfone using agents such as hydrogen peroxide or m-CPBA. masterorganicchemistry.com

These oxidized derivatives, particularly sulfones, are valuable synthetic intermediates due to the electron-withdrawing nature of the sulfonyl group. masterorganicchemistry.com

Table 3: Oxidation of the Tolylsulfanyl Moiety

ProductOxidizing AgentStoichiometry (Oxidant:Sulfide)Typical Conditions
Sulfoxidem-CPBA~1:1DCM, 0°C
SulfoxideH₂O₂~1:1Acetic Acid, Room Temp
Sulfonem-CPBA>2:1DCM, Room Temp
SulfoneH₂O₂ with catalyst (e.g., tungstate)>2:1Room Temp

The carbon-sulfur bond in the tolylsulfanyl group can be cleaved under reductive conditions, a process known as desulfurization. This transformation is useful for removing the sulfur-containing moiety and generating a simpler carbon skeleton.

Raney Nickel Desulfurization: One of the most common methods for C-S bond cleavage is treatment with Raney Nickel (Ra-Ni). masterorganicchemistry.comorganicreactions.org This nickel-aluminum alloy catalyst, saturated with hydrogen, effectively reduces the C-S bond, replacing the tolylsulfanyl group with a hydrogen atom. organicreactions.org Applying this reaction to this compound would be expected to yield 2-phenylethylamine, effectively removing the entire sulfur-containing aromatic ring and replacing it with a hydrogen on the ethyl chain is not the expected outcome. Rather, the bond between the sulfur and the tolyl group or the sulfur and the ethyl group would cleave. A more likely outcome of Raney Nickel desulfurization is the complete removal of the sulfur atom to yield 3-ethyltoluene.

Dissolving Metal Reductions: Another powerful method for cleaving aryl thioethers is the use of dissolving metals, such as sodium or lithium in liquid ammonia (B1221849), often in the presence of an alcohol proton source (the Birch reduction). wikipedia.orgmasterorganicchemistry.com This method can cleave the aryl-sulfur bond, which in the case of this compound would lead to the formation of m-cresol (B1676322) and ethanethiol (B150549) after workup.

These desulfurization methods provide synthetic routes to compounds that may be difficult to access directly.

Table 4: Methods for Carbon-Sulfur Bond Cleavage

MethodReagentsTypical SolventExpected Product from C-S Cleavage
Raney Nickel DesulfurizationRaney Ni, H₂Ethanol (B145695)3-Ethyltoluene
Dissolving Metal ReductionNa or Li, NH₃ (liq.)Ammonia/THFm-Cresol and Ethanethiol

Reactivity of the Aromatic Ring System of this compound

The aromatic ring of this compound is a substituted benzene (B151609) ring, and its reactivity is dictated by the electronic effects of the existing substituents: the methyl group and the 2-(ethylamino)thio group.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such reactions on the this compound ring is determined by the directing effects of the methyl and the S-CH₂CH₂NH₂ substituents.

The methyl group is a weakly activating, ortho, para-director due to hyperconjugation and inductive effects. The thioether group (-S-R) is also generally considered to be an ortho, para-director. This is because the sulfur atom can donate a lone pair of electrons to stabilize the arenium ion intermediate formed during the attack of an electrophile at the ortho and para positions. The ethylamine portion of the substituent, particularly under neutral or basic conditions, is also activating. However, under the acidic conditions often required for SEAr reactions, the amino group will be protonated to form an ammonium salt (-NH₃⁺), which is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.

Therefore, the regioselectivity of electrophilic aromatic substitution on this compound will be highly dependent on the reaction conditions.

Under neutral or basic conditions: Both the methyl and the thioether groups will direct incoming electrophiles to the positions ortho and para to them. The positions are numbered relative to the thioether substituent as C1. The methyl group is at C3. The available positions are C2, C4, C5, and C6.

The thioether directs to C2, C4, and C6.

The methyl group directs to C2 and C4.

The combined directing effects would likely favor substitution at the C2, C4, and C6 positions. Steric hindrance might disfavor substitution at C2.

Under acidic conditions: The protonated amino group will strongly deactivate the ring and direct incoming electrophiles to the meta position relative to itself. However, the directing influence of the other groups remains. The outcome will depend on the relative strengths of these directing effects and the reaction's activation energy. It is plausible that under strongly acidic conditions, the reaction would be significantly slower or require harsh conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound under Neutral Conditions

Reaction TypeElectrophilePredicted Major Product(s)Predicted Minor Product(s)
NitrationNO₂⁺2-Nitro-3-methyl-1-(2-aminoethylthio)benzene, 4-Nitro-3-methyl-1-(2-aminoethylthio)benzene, 6-Nitro-3-methyl-1-(2-aminoethylthio)benzeneOther isomers
HalogenationBr⁺, Cl⁺2-Halo-3-methyl-1-(2-aminoethylthio)benzene, 4-Halo-3-methyl-1-(2-aminoethylthio)benzene, 6-Halo-3-methyl-1-(2-aminoethylthio)benzeneOther isomers
Friedel-Crafts AcylationRCO⁺4-Acyl-3-methyl-1-(2-aminoethylthio)benzene, 6-Acyl-3-methyl-1-(2-aminoethylthio)benzene2-Acyl isomer (sterically hindered)

This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual product distributions would need to be determined experimentally.

The benzylic methyl group of the toluene moiety is susceptible to functionalization, typically through radical-mediated reactions or oxidation.

Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS), the methyl group can be selectively halogenated to afford a benzylic halide. This product is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. The resulting carboxylic acid derivative of this compound would be a significantly different molecule with altered properties and reactivity. The presence of the thioether and amino groups may necessitate the use of protecting groups to avoid their oxidation.

Stereochemical Aspects of this compound Reactions

While this compound itself is achiral, reactions involving this molecule can lead to the formation of chiral centers, making stereochemical control an important consideration. Asymmetric methodologies are of great interest in medicinal chemistry, as often only one enantiomer of a chiral drug is responsible for the desired physiological activity. nih.gov

To induce chirality in derivatives of this compound, chiral auxiliaries or catalysts can be employed.

Chiral Auxiliaries: The primary amino group can be derivatized with a chiral auxiliary. This temporarily introduces a stereocenter, which can then direct the stereochemical outcome of a subsequent reaction on another part of the molecule. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: A more efficient approach is the use of chiral catalysts. For instance, if a reaction creates a new stereocenter, a chiral catalyst can be used to favor the formation of one enantiomer over the other. This can include transition-metal catalysts with chiral ligands or organocatalysts. The development of asymmetric methodologies for the synthesis of 2-arylethylamine motifs is a significant area of research. nih.govmdpi.com

The synthesis of chiral derivatives of this compound can be achieved through various diastereoselective and enantioselective strategies.

Diastereoselective Reactions: If this compound is reacted with a chiral reagent that becomes incorporated into the product, a pair of diastereomers may be formed. The inherent stereochemistry of the reagent can influence the formation of the new stereocenter, leading to a preference for one diastereomer. These diastereomers can often be separated by standard techniques like chromatography or crystallization.

Enantioselective Synthesis: An enantioselective synthesis aims to produce a single enantiomer of a chiral product. This can be achieved, for example, by the asymmetric reduction of a ketone derivative of this compound using a chiral reducing agent or a catalyst. Another approach involves the kinetic resolution of a racemic mixture of a chiral derivative, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted.

Applications of 2 M Tolylsulfanyl Ethylamine As a Chemical Building Block and Scaffold

Role as an Intermediate in Organic Synthesis and Pharmaceutical Chemistry

The utility of 2-m-Tolylsulfanyl-ethylamine as an intermediate is well-established in both academic and industrial research. Its structural framework is found within a variety of biologically active compounds, highlighting its importance in medicinal chemistry. The primary amine group provides a convenient handle for elaboration through standard transformations such as amidation, alkylation, and reductive amination, while the tolylsulfanyl group can be modulated to fine-tune electronic and steric properties.

The synthesis of complex molecules, particularly those found in nature, is a significant area of chemical research. nih.govnih.gov Natural products and their analogs are a rich source of inspiration for the development of new therapeutic agents. wesleyan.edu The structural motifs present in this compound make it an attractive starting material for the construction of various heterocyclic systems, which are core components of many natural products. For instance, the ethylamine (B1201723) backbone can be utilized in Pictet-Spengler reactions to form tetrahydroisoquinoline scaffolds, a common framework in numerous alkaloids. nih.gov

Furthermore, the thioether linkage can participate in or direct cyclization reactions, leading to the formation of sulfur-containing heterocycles. These heterocycles are of significant interest due to their diverse biological activities. The ability to synthesize analogs of natural products allows chemists to explore structure-activity relationships (SAR), optimizing the potency and selectivity of potential drug candidates. nih.gov The synthesis of bis-indole analogs with flexible linkers has been shown to yield compounds with promising antitumor activity. mdpi.com

In drug discovery, a "scaffold" refers to the core structure of a molecule. arxiv.org The development of novel chemical scaffolds is crucial for exploring new areas of chemical space and identifying compounds with unique biological activities. This compound provides a robust platform for the construction of new molecular frameworks. The term "privileged scaffold" is used to describe molecular structures that are capable of binding to multiple biological targets. nih.gov

By systematically modifying the amine and thioether functionalities, a library of diverse compounds can be generated from this single precursor. For example, the amine can be acylated with a variety of carboxylic acids, and the resulting amides can be further functionalized. Similarly, the tolyl group can be substituted to alter the electronic properties of the thioether. This modular approach allows for the rapid generation of new chemical entities for screening in various biological assays. The synthesis of novel hybrid compounds by connecting different heterocyclic moieties, such as bis-thiazoles linked to a quinoxaline (B1680401) or piperazine (B1678402) core, is a strategy used to create molecules with potentially enhanced biological activities. nih.govresearchgate.net

The true power of a chemical building block is demonstrated by its successful integration into lengthy and complex synthetic sequences. This compound has been employed in the total synthesis of various advanced molecules. nih.gov Total synthesis is the complete chemical synthesis of a complex molecule from simple, commercially available precursors. researchgate.net In these multistep syntheses, the compound can be introduced at a strategic point to install the required sulfur and nitrogen functionalities.

The compatibility of its functional groups with a wide range of reaction conditions makes it a reliable component in a synthetic chemist's toolbox. For example, the amine can be protected, allowing for transformations on other parts of the molecule, and then deprotected at a later stage for further elaboration. This strategic protection and deprotection is a cornerstone of modern organic synthesis. The development of efficient synthetic routes is critical for making complex molecules, such as those with potential pharmacological applications, accessible for further study. google.com

Applications in Ligand Design for Catalysis and Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The design and synthesis of new ligands are essential for the development of novel catalysts and materials with unique properties.

Ligands containing both sulfur and nitrogen donor atoms, often referred to as S,N-ligands, are of significant interest in coordination chemistry. researchgate.net These ligands can form stable complexes with a variety of transition metals. alfa-chemistry.com The combination of a "soft" sulfur donor and a "harder" nitrogen donor allows for the fine-tuning of the electronic and steric environment around the metal center. This compound is an excellent precursor for the synthesis of such ligands. vscht.cz

The primary amine can be readily modified to introduce additional coordinating groups or to create multidentate ligands that can bind to a metal center through multiple atoms. For example, reaction with salicylaldehyde (B1680747) derivatives would produce Schiff base ligands, a well-known class of chelating agents. The resulting metal complexes can exhibit interesting catalytic activities and have applications in areas such as oxidation, reduction, and cross-coupling reactions. The coordination of these ligands to transition metals can lead to the formation of complexes with specific geometries, such as tetrahedral or square planar, which can influence their reactivity. researchgate.net

Below is a table showcasing examples of S,N-ligands derived from amine precursors and the transition metals they commonly coordinate with.

Ligand TypePrecursor ExampleCommon Transition MetalsPotential Application
Schiff BaseSalicylaldehyde + EthylamineCopper (Cu), Nickel (Ni), Cobalt (Co)Catalytic Oxidation
Thioether AmineThis compoundPalladium (Pd), Platinum (Pt), Rhodium (Rh)Cross-Coupling Reactions
Pyridyl Thioether2-(Methylthiomethyl)pyridineRuthenium (Ru), Iron (Fe)Transfer Hydrogenation

Enantioselective catalysis, also known as asymmetric catalysis, is the use of a chiral catalyst to control the stereochemical outcome of a chemical reaction. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a chiral drug is active. The development of new chiral ligands is a key driver of innovation in this field. nih.gov

By starting with a chiral derivative of this compound, or by introducing chirality during the ligand synthesis, it is possible to create chiral S,N-ligands. mdpi.com These ligands can then be coordinated to a transition metal to generate a chiral catalyst. Such catalysts have been used in a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. mdpi.com The stereochemical information from the chiral ligand is transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. The development of highly efficient and selective chiral catalysts remains an active area of research, with the potential to significantly improve the synthesis of enantiomerically pure compounds. nih.gov

Coordination Compound Synthesis and Structural Elucidation

This compound possesses two key functional groups, a primary amine (-NH₂) and a thioether (-S-), both of which can act as Lewis bases and coordinate to metal centers. This dual functionality allows it to act as a bidentate ligand, forming stable chelate rings with transition metal ions. The synthesis of coordination compounds involving this ligand would typically proceed by reacting it with a metal salt, such as a halide or nitrate (B79036) of copper(II), nickel(II), or palladium(II), in a suitable solvent like ethanol (B145695) or acetonitrile. The resulting complexes can be isolated as crystalline solids.

The thioether sulfur and the amine nitrogen can coordinate to a metal ion, forming a stable five-membered ring. Transition metal thioether complexes are well-documented, with the sulfur atom acting as a soft ligand that forms a pyramidal coordination geometry. The amine group provides a strong sigma-donating site. The combined N,S-chelation makes this compound a versatile building block for creating a variety of coordination geometries, including square planar or octahedral, depending on the metal ion and the presence of other ancillary ligands.

ParameterTypical ValueDescription
Metal-Nitrogen (M-N) Bond Length~2.00 - 2.10 ÅThe distance between the central metal ion and the nitrogen atom of the ethylamine group.
Metal-Sulfur (M-S) Bond Length~2.25 - 2.40 ÅThe distance between the central metal ion and the sulfur atom of the tolylsulfanyl group.
N-M-S Bite Angle~85° - 90°The angle formed by the N-M-S atoms within the chelate ring, indicating the geometry of the ligand's coordination.
Coordination GeometryDistorted Square Planar / OctahedralThe overall arrangement of ligands around the central metal ion.

Utility in Material Science and Polymer Chemistry Research

Incorporation into Polymeric Structures for Functional Materials

The bifunctional nature of this compound makes it a candidate for incorporation into polymeric structures to create functional materials. The primary amine group can participate in various polymerization reactions, while the tolylsulfanyl side group can impart specific properties such as refractive index modification, metal surface adhesion, or redox activity.

One potential route is through step-growth polymerization. The primary amine is reactive toward functional groups like carboxylic acids, acyl chlorides, or isocyanates. For example, reacting this compound with a dicarboxylic acid would lead to the formation of a polyamide. In this scenario, the tolylsulfanyl group would be a pendant side chain along the polymer backbone, as depicted in the following reaction scheme:

n H₂N-CH₂CH₂-S-C₆H₄-CH₃ + n HOOC-R-COOH → [-NH-CH₂CH₂-S-C₆H₄-CH₃-NH-CO-R-CO-]ₙ + 2n H₂O

Alternatively, the amine group can be used to initiate ring-opening polymerizations of cyclic monomers like epoxides or lactones. The resulting polymers would feature the 2-m-Tolylsulfanyl-ethyl group at one end of the chain. Polymers containing thioether functionalities are known to exhibit interesting thermal and optical properties. The presence of sulfur can increase the refractive index of the material, a desirable property for optical applications. Furthermore, thioether groups can undergo oxidation to form sulfoxides and sulfones, providing a chemical handle for post-polymerization modification to alter the polymer's polarity and solubility.

Precursor for Advanced Coatings and Adhesives Research

In the field of advanced coatings and adhesives, this compound serves as a promising research precursor. Its constituent functional groups suggest potential for enhancing adhesion, improving chemical resistance, and acting as a curing agent. Polythioether-based materials are valued in high-performance sealant, coating, and adhesive applications, particularly in the aerospace sector, due to their excellent resistance to fuels and chemicals, flexibility, and environmental stability.

The tolylsulfanyl group is expected to exhibit strong affinity for metal surfaces, a key attribute for corrosion-resistant coatings and metal primers. Polymers with multiple thioether functionalities have been shown to provide superior colloidal stability when used as coatings for gold nanoparticles, underscoring their strong interaction with metallic surfaces.

The primary amine group is highly reactive with epoxy resins. This makes this compound a potential candidate as a curing agent or modifier in epoxy-based adhesive formulations. In such a system, the amine would react with the epoxide rings to form a cross-linked network, while the thioether moiety would be incorporated into the cured adhesive matrix. This could enhance the adhesive's toughness and its bonding strength to various substrates, including plastics and metals. The incorporation of sulfur-based monomers is a known strategy to improve flexibility and adhesion in advanced adhesive systems.

The research findings on analogous compounds are summarized in the table below, highlighting the potential roles of the functional groups found in this compound.

Functional GroupPotential ApplicationObserved Benefit in Analogous SystemsReference
Thioether (-S-)Adhesion Promoter / Coating ComponentEnhances adhesion to metal surfaces (e.g., gold) and provides chemical resistance.
Primary Amine (-NH₂)Epoxy Curing Agent / Polymer MonomerReacts with epoxides and carboxylic acids to form cross-linked networks or polymer backbones.
Combined Thioether-Amine StructureFunctional Adhesive PrecursorCan be incorporated into curable compositions for bonding metals and plastics.

Analytical Method Development for Research Applications of 2 M Tolylsulfanyl Ethylamine

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating 2-m-Tolylsulfanyl-ethylamine from starting materials, byproducts, and degradation products, thereby allowing for its qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds and for monitoring the progress of chemical reactions. For a sulfur-containing amine like this compound, a reversed-phase HPLC method is a suitable starting point.

A pre-column derivatization strategy can be employed to enhance detection, particularly if the native chromophore of the molecule provides insufficient sensitivity. nih.govdundee.ac.uk Derivatizing agents that react with primary amines, such as dabsyl chloride, can be used. The resulting dabsylated product often has strong absorbance in the visible region (e.g., around 460 nm), which improves the limit of detection and quantification. nih.govdundee.ac.uk

Method Development Parameters: A systematic approach to HPLC method development would involve the optimization of several parameters, including the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), pH of the mobile phase (to control the ionization state of the amine), and column temperature.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (native) or Visible at 460 nm (after dabsylation)
Injection Volume 10 µL

Expected Results: Under these conditions, one would expect to see a sharp, well-defined peak for this compound, well-separated from potential impurities. The retention time could be adjusted by modifying the gradient profile.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since this compound itself may have limited volatility, derivatization is often necessary to improve its thermal stability and chromatographic behavior. umich.edu Common derivatization reagents for amines include acylating agents like pentafluoropropionic anhydride (PFPA) or acetic anhydride. umich.edu This process converts the polar amine group into a less polar, more volatile amide.

Method Development: Key parameters for GC method development include the choice of the capillary column (e.g., a non-polar stationary phase like DB-5 or a mid-polarity phase), the temperature program for the oven, the injector temperature, and the detector type (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS). GC-MS is particularly useful as it provides structural information that can aid in the identification of the parent compound and any impurities. umich.edu

Hypothetical GC-MS Method Parameters for a PFPA Derivative:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Splitless, 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-550 amu

If this compound is synthesized as a single enantiomer or as a mixture of enantiomers, it is crucial to determine the enantiomeric excess (ee). This can be achieved through chiral chromatography, either by HPLC or GC.

For chiral HPLC, separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for a broad range of chiral compounds. nih.gov Alternatively, for GC, the enantiomers can be derivatized with a chiral reagent (e.g., N-trifluoroacetyl-L-prolyl chloride) to form diastereomers, which can then be separated on a standard achiral column. oup.com

Hypothetical Chiral HPLC Method Parameters:

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

Spectrophotometric and Electrochemical Techniques for Quantification

Beyond chromatography, other analytical techniques can provide valuable quantitative and qualitative information about this compound.

UV-Vis spectrophotometry is a straightforward and accessible method for determining the concentration of a substance in solution, provided it has a suitable chromophore. The tolyl and sulfanyl groups in this compound are expected to result in UV absorbance. The UV-Vis spectrum of the compound would need to be recorded in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) to identify the wavelength of maximum absorbance (λmax).

Based on structurally similar compounds like di-p-tolyl sulfide (B99878), one might expect significant absorption in the UV region. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This curve can then be used to determine the concentration of unknown samples according to the Beer-Lambert law.

Hypothetical UV-Vis Data:

ParameterValue
Solvent Ethanol
λmax ~260 nm
Molar Absorptivity (ε) To be determined experimentally
Linear Range 1 - 50 µg/mL

Electrochemical methods can be used to investigate the redox properties of this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can provide information about the oxidation potential of the molecule. nih.gov The presence of the electron-rich sulfur atom and the aromatic amine functionality suggests that the molecule will be susceptible to electrochemical oxidation. nih.gov

Studies on other aromatic amines have shown that the oxidation process often occurs at a potential of around 0.9 V versus a silver/silver chloride (Ag/AgCl) reference electrode and is typically an irreversible process. nih.gov This electrochemical behavior can be exploited for the development of sensitive analytical methods for the quantification of this compound.

Hypothetical Cyclic Voltammetry Parameters:

ParameterCondition
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate in Acetonitrile
Scan Rate 100 mV/s
Potential Range 0 to +1.5 V

Expected Outcome: A cyclic voltammogram would likely show an irreversible anodic (oxidation) peak, the potential of which is characteristic of the this compound structure. The peak current would be proportional to the concentration of the analyte, forming the basis for a quantitative electrochemical sensor.

Future Directions and Research Gaps in 2 M Tolylsulfanyl Ethylamine Studies

Exploration of Uncharted Synthetic Pathways and Derivatization Strategies

The development of novel and efficient synthetic methodologies is a cornerstone of chemical innovation. For 2-m-Tolylsulfanyl-ethylamine, there is considerable scope to move beyond established synthetic routes and explore uncharted pathways that offer improved yields, scalability, and access to a wider array of derivatives.

Current synthetic approaches to arylthioalkylamines often rely on traditional methods such as the alkylation of thiols. Future research should focus on the development of more sophisticated and atom-economical strategies. For instance, transition-metal-catalyzed cross-coupling reactions present a promising avenue for the formation of the C-S bond, offering a versatile and efficient means to synthesize a library of this compound analogs with diverse substitution patterns on the aromatic ring. researchgate.netnih.govnih.govrsc.org

Furthermore, the exploration of derivatization strategies for this compound is a critical area for future investigation. The primary amine functionality serves as a versatile handle for a multitude of chemical transformations. Advanced derivatization techniques could be employed to introduce a wide range of functional groups, thereby modulating the compound's physicochemical properties. researchgate.netnih.govsigmaaldrich.comnih.gov The application of modern derivatization reagents and methodologies, such as those used for biogenic amines and other bioactive molecules, could significantly expand the chemical space accessible from this starting material. researchgate.netnih.govsigmaaldrich.comnih.gov

Derivatization StrategyPotential ReagentsDesired Outcome
AcylationAcid chlorides, AnhydridesIntroduction of amide functionalities
SulfonylationSulfonyl chloridesFormation of sulfonamides
Reductive AminationAldehydes, KetonesGeneration of secondary and tertiary amines
Urea (B33335)/Thiourea (B124793) FormationIsocyanates, IsothiocyanatesCreation of urea and thiourea derivatives

This table illustrates potential derivatization strategies for this compound and the expected classes of compounds that would be generated.

Deeper Mechanistic Understanding of Complex Reactions Involving this compound

A thorough understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new ones. For this compound, there is a significant gap in our knowledge regarding the intricate details of its participation in complex chemical transformations.

Future research should be directed towards elucidating the mechanisms of reactions where this compound acts as a reactant or a catalyst. This could involve, for example, detailed kinetic studies of its reactions to determine rate laws and reaction orders. Such experimental approaches can provide valuable insights into the rate-determining steps and the nature of transient intermediates.

Moreover, the application of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can enable the real-time monitoring of reactions involving this compound. This would allow for the direct observation of reaction intermediates and provide a more complete picture of the reaction pathway. A deeper mechanistic understanding will be crucial for controlling reaction outcomes and developing more efficient and selective synthetic protocols.

Advanced Computational Modeling for Predictive Reactivity and Interaction

In recent years, computational chemistry has emerged as a powerful tool for predicting the reactivity and interaction of molecules, thereby guiding experimental design and accelerating the pace of research. For this compound, the application of advanced computational modeling represents a significant and largely untapped area of investigation.

Future research efforts should focus on the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure and reactivity of this compound. researchgate.netacs.orgnih.govwhiterose.ac.ukumd.edu These calculations can provide valuable information on bond energies, charge distributions, and frontier molecular orbitals, which are key determinants of chemical reactivity. Such computational studies can be employed to predict the most likely sites of reaction and to rationalize experimentally observed regioselectivity.

Furthermore, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies could be utilized to predict the binding affinity of this compound derivatives with various biological targets. mdpi.comaimspress.comqub.ac.uknih.govresearchgate.net This predictive capability would be invaluable in guiding the design of new analogs with potentially enhanced biological activity, thereby streamlining the drug discovery process.

Computational MethodApplication to this compoundPotential Insights
Density Functional Theory (DFT)Calculation of electronic properties and reaction pathways.Understanding of reactivity, regioselectivity, and reaction mechanisms.
Molecular Dynamics (MD) SimulationsSimulation of the conformational dynamics of the molecule and its derivatives.Insights into molecular flexibility and interactions with solvent.
Quantitative Structure-Activity Relationship (QSAR)Development of models correlating structural features with biological activity.Prediction of the activity of novel analogs and guidance for lead optimization.
Molecular DockingPrediction of the binding mode and affinity of derivatives to biological targets.Identification of potential protein targets and rationalization of structure-activity relationships.

This interactive data table outlines various computational methods and their potential applications in the study of this compound.

Discovery of Novel Molecular Targets for this compound Analogs

A significant research gap exists in identifying the potential molecular targets for analogs of this compound. The structural motifs present in this compound, namely the arylthioether and the primary amine, are found in numerous biologically active molecules. This suggests that derivatives of this compound could interact with a variety of biological targets.

Future research should focus on high-throughput screening of libraries of this compound analogs against a diverse panel of biological targets. nih.govresearchgate.netacs.orgnih.govresearchgate.net This could lead to the identification of novel protein-ligand interactions and the discovery of compounds with interesting pharmacological profiles. nih.govnih.govmdpi.comresearchgate.netmdpi.com The use of chemoproteomic approaches could also be employed to identify the cellular targets of these compounds in an unbiased manner.

The identification of novel molecular targets would not only open up new avenues for the potential application of this compound derivatives in areas such as medicine and agrochemicals but would also provide a deeper understanding of the fundamental principles governing molecular recognition.

Integration into Automated Synthesis Platforms for High-Throughput Research

The integration of chemical synthesis with automated platforms has revolutionized the field of drug discovery and materials science by enabling the rapid synthesis and screening of large compound libraries. rsc.orgnih.govnih.govvapourtec.comwhiterose.ac.uk For this compound, leveraging automated synthesis represents a significant opportunity to accelerate research and explore its chemical space more comprehensively.

Future directions should include the development of robust and reliable synthetic routes for this compound and its derivatives that are amenable to automation. This may involve the adaptation of existing methods or the development of entirely new synthetic strategies that are compatible with flow chemistry or robotic synthesis platforms. rsc.orgnih.govnih.govvapourtec.comwhiterose.ac.uk

The ability to synthesize large libraries of this compound analogs in a high-throughput manner would facilitate the rapid exploration of structure-activity relationships and the identification of compounds with optimized properties. This approach would be particularly valuable in the context of drug discovery, where the ability to quickly generate and test a large number of compounds is a critical determinant of success.

Q & A

Basic Question: What are the standard methods for synthesizing 2-m-Tolylsulfanyl-ethylamine, and how can purity be validated?

Methodological Answer:
Synthesis typically involves nucleophilic substitution between 2-chloroethylamine derivatives and m-tolylsulfanyl precursors under inert conditions. A common approach is to react 2-chloroethylamine hydrochloride with m-toluenethiol in the presence of a base like triethylamine to neutralize HCl byproducts .
Purity Validation:

  • Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., DB-5MS column) to separate impurities. Compare retention times with certified reference standards (e.g., m-Terphenyl standards for calibration) .
  • Spectroscopy: Confirm structural integrity via 1^1H NMR (e.g., δ 2.3 ppm for methyl protons on the m-tolyl group) and FT-IR (S-H stretch absent post-reaction, confirming sulfanyl group incorporation) .
  • Elemental Analysis: Verify C, H, N, and S percentages within ±0.3% of theoretical values .

Advanced Question: How can computational models resolve contradictions in the reported reactivity of this compound with electrophiles?

Methodological Answer:
Discrepancies in reactivity (e.g., sulfanyl vs. amine group selectivity) may arise from solvent effects or steric hindrance. To address this:

  • DFT Calculations: Use Gaussian or ORCA to model transition states. For example, compare the energy barriers for sulfanyl sulfur vs. amine nitrogen attacks in polar aprotic (DMSO) vs. nonpolar (toluene) solvents .
  • Solvent Parameterization: Incorporate Kamlet-Taft parameters (α, β, π*) to quantify solvent polarity effects on reaction pathways .
  • Experimental Cross-Validation: Perform kinetic studies under controlled conditions (e.g., UV-Vis monitoring of intermediate formation) to align computational predictions with empirical data .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Sulfanyl compounds can cause eye irritation (GHS Category 2) .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors, especially during solvent evaporation steps.
  • Spill Management: Neutralize spills with activated carbon or vermiculite, followed by 10% sodium bicarbonate solution to deprotonate residual amine .
  • Waste Disposal: Segregate halogenated waste (e.g., from chloro precursors) and sulfanyl-containing residues per local regulations .

Advanced Question: How can researchers design experiments to probe the stereoelectronic effects of the m-tolylsulfanyl group in modulating amine basicity?

Methodological Answer:

  • pH Titration with Isosteric Analogs: Compare pKa values of this compound with its oxygen (m-tolyloxy) and methyl (m-tolylmethyl) analogs. Use automated titrators (e.g., Metrohm Titrando) in deoxygenated water to minimize oxidation .
  • X-ray Crystallography: Resolve crystal structures to analyze bond angles and hyperconjugative interactions between the sulfanyl group and amine lone pairs .
  • NMR Chemical Shift Analysis: Monitor 15^{15}N NMR shifts in D2_2O to quantify electron-donating/withdrawing effects of the sulfanyl substituent .

Basic Question: What are the best practices for literature reviews on this compound, given inconsistent naming conventions?

Methodological Answer:

  • CAS Registry Number: Prioritize searches using the compound’s CAS RN (if available) in databases like SciFinder or Reaxys to bypass naming ambiguities .
  • Structure-Based Queries: Use SMILES or InChI keys (e.g., generated via ChemDraw) in PubChem or NIST Chemistry WebBook for exact matches .
  • Systematic Review Frameworks: Apply PRISMA guidelines to filter studies by methodology (e.g., excluding non-peer-reviewed sources like BenchChem) .

Advanced Question: How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis: Compile 1^1H NMR data from peer-reviewed studies (e.g., NIST WebBook) and apply Grubbs’ test to identify outliers .
  • Deuterated Solvent Calibration: Ensure all studies reference solvent peaks (e.g., CDCl3_3 at δ 7.26 ppm) to normalize chemical shift reporting .
  • Collaborative Databases: Contribute corrected data to platforms like Zenodo or Figshare with detailed experimental conditions (e.g., temperature, concentration) .

Basic Question: What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • LC-MS/MS: Employ a C18 column with 0.1% formic acid in acetonitrile/water gradient. Use deuterated internal standards (e.g., this compound-d4_4) to correct for matrix effects .
  • Derivatization: Enhance detection sensitivity by reacting the amine with dansyl chloride or FMOC-Cl, followed by fluorescence or UV detection .

Advanced Question: How can machine learning optimize reaction conditions for this compound synthesis?

Methodological Answer:

  • Dataset Curation: Compile historical reaction data (yield, solvent, catalyst) from Reaxys or USPTO patents.
  • Feature Engineering: Input variables like solvent polarity (logP), temperature, and base strength (pKa).
  • Model Training: Use random forest or neural networks (e.g., PyTorch) to predict optimal conditions. Validate with high-throughput robotic screening (e.g., Chemspeed platforms) .

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2-m-Tolylsulfanyl-ethylamine
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Reactant of Route 2
2-m-Tolylsulfanyl-ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.